molecular formula C26H28N4OS B12210437 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B12210437
M. Wt: 444.6 g/mol
InChI Key: IPBCBGVZOPFMEP-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a tert-butyl group at position 5, a methyl group at position 2, a phenyl group at position 3, and a sulfanyl-linked acetamide moiety at position 5.

Properties

Molecular Formula

C26H28N4OS

Molecular Weight

444.6 g/mol

IUPAC Name

2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H28N4OS/c1-17-11-13-20(14-12-17)27-22(31)16-32-23-15-21(26(3,4)5)28-25-24(18(2)29-30(23)25)19-9-7-6-8-10-19/h6-15H,16H2,1-5H3,(H,27,31)

InChI Key

IPBCBGVZOPFMEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include tert-butyl, methyl, and phenyl-substituted pyrazolopyrimidines. The synthesis process may involve:

    Formation of the pyrazolopyrimidine core: This step usually involves cyclization reactions under controlled conditions.

    Introduction of the sulfanyl group: This is achieved through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl and pyrazolopyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues:

The compound shares a pyrazolo[1,5-a]pyrimidine core with several derivatives discussed in the evidence. Below is a comparative analysis of substituents and their implications:

Compound Name/ID R5 R2 R3 R7 Acetamide Substituent Notable Properties/Applications
Target Compound tert-butyl methyl phenyl sulfanyl N-(4-methylphenyl) Enhanced lipophilicity (tert-butyl), potential for improved binding (sulfanyl)
F-DPA () H H 4-fluorophenyl H N,N-diethyl Radiolabeling agent for imaging; fluorophenyl enhances target affinity
MK59 () tert-butyl H phenyl O (keto) None Pyrazolopyrimidinone scaffold; tert-butyl aids hydrophobic interactions
Compound diethyl H 4-fluorophenyl H N,N-diethyl Fluorophenyl improves electronic properties; diethyl groups increase lipophilicity
N-(2-Bromo-4-methylphenyl) Derivative () H methyl phenyl H N-(2-bromo-4-methylphenyl) Bromine substituent may influence electronic and steric properties

Pharmacological and Physicochemical Insights:

  • Sulfanyl vs.
  • tert-Butyl at R5 : Present in both the target compound and MK59, this group contributes to hydrophobic interactions in binding pockets, improving target engagement .
  • Acetamide Substituents : The N-(4-methylphenyl) group in the target compound balances solubility and metabolic stability better than bulkier substituents (e.g., N,N-diethyl in F-DPA) .

Crystallographic Analysis:

While crystallographic data for the target compound are absent in the evidence, related derivatives (e.g., ) were characterized using SHELX programs . These tools enable precise determination of bond lengths, angles, and packing interactions, critical for understanding structure-activity relationships.

Biological Activity

The compound 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide has emerged as a significant subject of study due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • A pyrazolo[1,5-a]pyrimidine core
  • A sulfanyl group
  • An acetamide moiety

Molecular Formula

  • Molecular Weight : Approximately 444.6 g/mol

Structural Features

ComponentDescription
Core StructurePyrazolo[1,5-a]pyrimidine
Substituentstert-butyl, methyl, phenyl
Functional GroupsSulfanyl and acetamide

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further investigation in the field of medicinal chemistry. In vitro studies have shown its effectiveness against various bacterial strains.

Case Study: Antibacterial Screening

A study evaluated the compound's antibacterial activity against several Gram-positive and Gram-negative bacteria. The results indicated:

  • Moderate to good antimicrobial activity.
  • Effective against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound's interaction with specific molecular targets suggests a potential role in anticancer therapies . It may modulate pathways involved in tumor growth and proliferation.

The proposed mechanism involves:

  • Binding to specific enzymes or receptors.
  • Modulating their activity to influence biological responses relevant to cancer cell growth.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialModerate to good activity against bacteria
AnticancerPotential modulation of tumor growth pathways

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, carefully controlled conditions to ensure high yield and purity. Key reagents include:

  • Specific solvents (e.g., DMF)
  • Catalysts tailored for reactions involving sulfanyl and acetamide groups.

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique biological profiles of this compound. For instance, derivatives with varying substituents showed different levels of antimicrobial and anticancer activities.

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